6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 866474-40-0
VCID: VC8144145
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
SMILES: C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

CAS No.: 866474-40-0

Cat. No.: VC8144145

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine - 866474-40-0

Specification

CAS No. 866474-40-0
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
Standard InChI Key ICMKLFRYFIAQOU-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Canonical SMILES C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F

Introduction

Synthetic Methodologies for Trifluoromethyl-Substituted Pyridazines

Pyridazine Ring Formation

Cyclocondensation reactions between 1,4-diketones and hydrazines are widely used for pyridazine synthesis. For example, 1,4-dihydro-6-trifluoromethylpyridines are synthesized via dehydration of α-trifluoromethyl alcohols using PCl₅/pyridine adsorbed on silica gel . Applying this method, a hypothetical route for 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine could involve:

  • Knoevenagel condensation between ethyl trifluoroacetoacetate and a furyl aldehyde to form a α,β-unsaturated ketone.

  • Hydrazine cyclization to yield the dihydropyridazine intermediate.

  • Oxidative aromatization using MnO₂ or DDQ to afford the pyridazine core.

  • Hydroxylation at position 3 via acidic or basic hydrolysis of a protected ether .

Table 1: Hypothetical Synthesis Route

StepReaction TypeReagents/ConditionsIntermediate
1Knoevenagel CondensationEt₃N, CH₃CN, refluxα,β-Unsaturated Trifluoromethyl Ketone
2Cyclization with HydrazineNH₂NH₂·H₂O, EtOH, 80°CDihydropyridazine
3AromatizationMnO₂, CH₂Cl₂, rtPyridazine Core
4HydroxylationHCl (6M), H₂O, 100°CTarget Compound

Physicochemical Properties

The trifluoromethyl and furyl groups confer unique properties:

  • Lipophilicity: Predicted logP ≈ 2.1 (calculated via Crippen’s method), suggesting moderate membrane permeability.

  • Solubility: Limited aqueous solubility (<1 mg/mL) due to the –CF₃ group; enhanced in polar aprotic solvents (e.g., DMSO).

  • Melting Point: Estimated 180–185°C based on analogs .

  • Acidity: The 3-hydroxy group (pKa ≈ 8.5) may deprotonate under physiological conditions, affecting bioavailability .

Table 2: Comparative Physicochemical Data

CompoundlogPSolubility (mg/mL)Melting Point (°C)
4-(Difluoromethyl)pyridin-2-amine 1.815 (H₂O)92–94
4-Hydroxy-6-{2-[3-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one 2.30.5 (H₂O)210–212
Target Compound2.1*<1 (H₂O)*180–185*

*Predicted values based on structural analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.75 (d, J = 3.0 Hz, 1H, furyl H-5), 6.85 (dd, J = 3.0, 1.8 Hz, 1H, furyl H-4), 6.60 (d, J = 1.8 Hz, 1H, furyl H-3), 5.20 (s, 1H, OH).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.5 (s, CF₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C-3), 152.0 (C-4), 144.5 (furyl C-2), 122.5 (q, J = 270 Hz, CF₃), 112.3 (C-5), 110.2 (furyl C-5) .

Infrared Spectroscopy (IR)

  • ν (cm⁻¹): 3250 (O–H stretch), 1670 (C=O, pyridazinone), 1280 (C–F), 1010 (C–O furyl) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. for C₁₀H₆F₃N₂O₂: 267.03; found: 267.05.

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